molecular formula C12H12Cl2N2O2 B2915867 N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide CAS No. 2172499-19-1

N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide

Cat. No.: B2915867
CAS No.: 2172499-19-1
M. Wt: 287.14
InChI Key: VKNXSVSOQYIWAB-UHFFFAOYSA-N
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Description

N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide (CAS 2172499-19-1) is a specialized chemical building block with a molecular formula of C12H12Cl2N2O2 and a molecular weight of 287.14 g/mol . Its structure incorporates two key pharmacophoric elements: a rigid 1-(4-chlorophenyl)cyclopropane scaffold and a chloroacetyl hydrazide group. Small, strained ring molecules like the phenylcyclopropane unit possess rigid, defined conformations and unique electronic properties, making them valuable subunits for constructing biologically active compounds . The chloroacetyl group is a highly versatile and reactive handle, commonly employed in the synthesis of diverse heterocyclic libraries and as a linker for coupling with nucleophiles like piperazine rings to form potential drug candidates . This makes the compound a crucial intermediate in medicinal chemistry research, particularly for developing novel hybrid molecules. Its research applications are primarily in the synthesis and investigation of new chemical entities for anticancer and antimicrobial activities. The cyclopropane-carboxamide core is a structure of interest in projects aimed at inhibiting the proliferation of cancer cell lines . Furthermore, related compounds featuring chloroacetyl and carbohydrazide functional groups have shown significant promise in antimicrobial studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(2-chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c13-7-10(17)15-16-11(18)12(5-6-12)8-1-3-9(14)4-2-8/h1-4H,5-7H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNXSVSOQYIWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-Chloroacetyl)-1-(4-chlorophenyl)cyclopropane-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and relevant case studies.

The compound can be synthesized through various organic reactions involving cyclopropane derivatives and hydrazine. Its molecular formula is C11H12ClN3OC_{11}H_{12}ClN_3O, with a molecular weight of 241.68 g/mol. The structural characteristics include a cyclopropane ring substituted with a chloroacetyl group and a chlorophenyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds synthesized from similar structures demonstrated significant antimicrobial activity against various bacterial strains. In particular, derivatives showed efficacy comparable to standard antibiotics such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 3E. coli8 µg/mL
Compound 8S. aureus16 µg/mL
Compound 11Pseudomonas aeruginosa4 µg/mL
Compound 12Klebsiella pneumoniae32 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using the MTT assay indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompound IDIC50 (µM)
HeLaCompound 515
A549Compound 720
MCF-7Compound 11>50

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound and its derivatives to target proteins involved in microbial resistance and cancer cell proliferation. These studies suggest that specific interactions between the compound's functional groups and active sites of target proteins could explain its observed biological activities .

Case Studies

In a notable case study, researchers synthesized a series of compounds based on the structure of this compound and evaluated their biological activities. The results indicated that modifications to the chlorophenyl group significantly influenced both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: The 2,4-dichlorophenoxy group in 4o increases molecular weight (327.66 g/mol) and yields (98%) compared to the target compound, likely due to enhanced electronic stabilization during synthesis . Ortho- and meta-tolyl substituents (compounds 7 and 8) reduce synthetic yields (13% and 10%, respectively), suggesting steric hindrance from methyl groups complicates cyclopropane ring formation . Halogen substitution (Cl vs. Br) in the 4-bromophenyl analog alters hazards but retains the carbohydrazide core .

Spectroscopic and Analytical Data

  • NMR Spectroscopy :

    • Compound 8 (m-tolyl derivative) exhibits distinct ¹H-NMR signals at δ 10.24 (NH), 7.17–6.88 (aromatic protons), and 4.13 (CH₂Cl), with cyclopropane protons at δ 1.33–1.29 . These shifts differ from the target compound’s expected profile due to substituent electronic effects.
    • The 4-chlorophenyl group in the target compound would likely show aromatic protons as a doublet near δ 7.3–7.5, comparable to 4o (δ 7.00–7.57) .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]⁺) is predicted at 267.07 m/z , closely matching the 4-methylphenyl analog (observed 253.07 m/z for compound 7 ) .

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